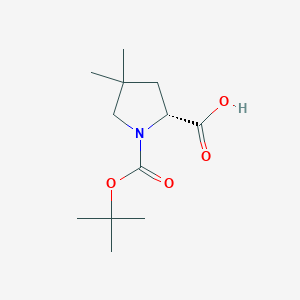

(R)-1-(terc-Butoxicarbonil)-4,4-dimetilpirrolidina-2-ácido carboxílico

Descripción general

Descripción

®-1-(tert-Butoxycarbonyl)-4,4-dimethylpyrrolidine-2-carboxylic acid is a chemical compound that belongs to the class of pyrrolidine carboxylic acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions. This compound is often utilized in the synthesis of peptides and other complex organic molecules due to its stability and reactivity.

Aplicaciones Científicas De Investigación

Synthesis Pathways

The synthesis of (R)-1-(tert-Butoxycarbonyl)-4,4-dimethylpyrrolidine-2-carboxylic acid can be achieved through several methods. One notable approach involves the use of N-Boc-protected piperidine derivatives, which are reacted under controlled conditions to yield the desired pyrrolidine structure. This compound serves as a crucial intermediate for various derivatives that exhibit biological activity.

Applications in Medicinal Chemistry

- Intermediate for Anticoagulants :

-

Synthesis of Novel Therapeutics :

- Research has demonstrated that derivatives of this compound can be utilized to synthesize novel piperidine and pyrrolidine-based compounds with potential applications in treating various diseases, including cancer and neurological disorders. For instance, it has been used to develop compounds that inhibit specific enzymes related to cancer progression .

- Building Block for Heterocycles :

Case Studies

Mecanismo De Acción

Target of Action

It’s known that tert-butoxycarbonyl (boc) group finds large applications in synthetic organic chemistry .

Mode of Action

The compound acts through a mechanism of dynamic kinetic resolution by the formation of N-tert-butoxycarbonyl-thiazolidine carboxylic acid . This mechanism of action involves a nucleophilic substitution reaction through an intramolecular hydrogen bonding . This could be widely applied in the organic syntheses of particular enantiomers .

Biochemical Pathways

The tert-butoxycarbonyl group is known to be introduced into a variety of organic compounds , which suggests that it may interact with multiple biochemical pathways.

Result of Action

It’s known that most of the n-tert-butoxycarbonyl-(2r)-arylthiazolidine-(4r)-carboxylic acid derivatives exhibited better antibacterial activities against four bacterial strains .

Action Environment

The synthesis of tertiary butyl esters enabled by flow microreactors was found to be more efficient, versatile, and sustainable compared to the batch .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(tert-Butoxycarbonyl)-4,4-dimethylpyrrolidine-2-carboxylic acid typically involves the protection of the amine group of the pyrrolidine ring with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the reaction conditions can be optimized to minimize by-products and improve the overall purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

®-1-(tert-Butoxycarbonyl)-4,4-dimethylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Deprotection Reactions: The Boc protecting group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the Boc group is replaced by other functional groups.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in ethyl acetate.

Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed

Comparación Con Compuestos Similares

Similar Compounds

- ®-1-(tert-Butoxycarbonyl)-3-pyrrolidinecarboxylic acid

- (S)-1-(tert-Butoxycarbonyl)-3-pyrrolidinecarboxylic acid

- (S)-1-(tert-Butoxycarbonyl)-piperidine-3-carboxylic acid

Uniqueness

®-1-(tert-Butoxycarbonyl)-4,4-dimethylpyrrolidine-2-carboxylic acid is unique due to the presence of the 4,4-dimethyl substitution on the pyrrolidine ring. This structural feature can influence the compound’s reactivity and stability, making it distinct from other Boc-protected pyrrolidine carboxylic acids .

Actividad Biológica

(R)-1-(tert-Butoxycarbonyl)-4,4-dimethylpyrrolidine-2-carboxylic acid, often referred to as Boc-DMPCA, is a pyrrolidine derivative notable for its applications in organic synthesis and medicinal chemistry. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which plays a crucial role in the selective functionalization of amines and carboxylic acids. This article explores the biological activity, synthesis, and applications of Boc-DMPCA, supported by relevant data tables and research findings.

- Chemical Formula : C₁₂H₂₁NO₄

- Molecular Weight : 243.31 g/mol

- CAS Number : 1001353-87-2

- Purity : ≥95% .

The biological activity of Boc-DMPCA primarily stems from its role as a protecting group in peptide synthesis and other organic transformations. The Boc group can be selectively removed under acidic conditions, allowing for the subsequent functionalization of the amine or carboxylic acid moieties. This property is vital in synthesizing biologically active compounds and drug candidates.

Target of Action

Boc-DMPCA is utilized to protect amino groups during peptide synthesis, enabling researchers to manipulate other functional groups without interference from the amino functionality.

Mode of Action

The mode of action involves the introduction of the Boc group into various organic compounds, facilitating selective reactions that are crucial in synthetic organic chemistry. The stability of the Boc group allows for controlled deprotection and further derivatization.

Biological Activity

Research indicates that compounds with similar structures exhibit significant biological activities, including:

- Antimicrobial activity : Certain pyrrolidine derivatives have shown efficacy against various bacterial strains.

- Cytotoxic effects : Some studies suggest potential anticancer properties linked to structural analogs.

- Neuroprotective effects : Compounds featuring similar moieties have been investigated for their ability to protect neuronal cells.

Case Studies

- Peptide Synthesis : In a study focused on synthesizing cyclic peptides, Boc-DMPCA was employed as a key intermediate. The successful incorporation of this compound led to enhanced yields and purity in the final product .

- Antimicrobial Testing : A comparative analysis demonstrated that derivatives of Boc-DMPCA exhibited varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria, highlighting its potential as a scaffold for developing new antibiotics .

- Cytotoxicity Assays : Research involving cell line models indicated that certain analogs derived from Boc-DMPCA displayed cytotoxic effects against cancer cell lines, suggesting avenues for further exploration in cancer therapeutics .

Table of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Cytotoxicity | Induced apoptosis in cancer cells | |

| Neuroprotection | Reduced oxidative stress in neuronal cells |

Preparation Methods

The synthesis of (R)-1-(tert-butoxycarbonyl)-4,4-dimethylpyrrolidine-2-carboxylic acid typically involves:

- Reaction with Boc-Cl : Pyrrolidine derivatives react with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.

- Deprotection : Removal of the Boc group can be achieved using trifluoroacetic acid (TFA) or other acidic conditions to yield free amines for further reactions.

Applications in Research and Industry

Boc-DMPCA serves multiple purposes across various fields:

- Medicinal Chemistry : As an intermediate for synthesizing pharmaceuticals.

- Organic Synthesis : In peptide synthesis and other organic transformations.

- Material Science : Utilized in developing advanced materials due to its unique structural properties.

Propiedades

IUPAC Name |

(2R)-4,4-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-7-12(4,5)6-8(13)9(14)15/h8H,6-7H2,1-5H3,(H,14,15)/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACHKRIQLSCPKKK-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(N(C1)C(=O)OC(C)(C)C)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C[C@@H](N(C1)C(=O)OC(C)(C)C)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1417743-49-7 | |

| Record name | (2R)-1-[(tert-butoxy)carbonyl]-4,4-dimethylpyrrolidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.